molecular formula C27H24F3N3O2S B2525636 2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide CAS No. 369394-21-8

2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide

Cat. No. B2525636
CAS RN: 369394-21-8
M. Wt: 511.56
InChI Key: JAMNSFYADHHXNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of trifluoromethyl groups, which are key structural motifs in active agrochemical and pharmaceutical ingredients . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Scientific Research Applications

Structural Aspects and Properties

Karmakar et al. (2007) investigated the structural aspects of amide-containing isoquinoline derivatives, focusing on their ability to form gels and crystalline solids when treated with mineral acids. The study highlights the structural basis for the formation of host–guest complexes and their fluorescence properties, contributing to the understanding of their potential applications in material science and bioimaging (Karmakar, Sarma, & Baruah, 2007).

Luminescent Materials and Corrosion Inhibitors

Marae et al. (2022) explored dihydrothieno[2,3-c] isoquinolines for their use as luminescent materials and corrosion inhibitors. This study demonstrates the potential of these compounds in developing new materials with specific optical properties and applications in corrosion protection (Marae et al., 2022).

Photosensitized Oxidation

Baciocchi et al. (2008) examined the photosensitized oxidation of alkyl phenyl sulfoxides, shedding light on the mechanisms of C-S bond cleavage. This research provides insight into the chemical behavior of sulfoxides under photooxidation conditions, which is relevant for understanding the stability and reactivity of similar compounds in pharmaceutical and material science applications (Baciocchi et al., 2008).

Molecular Docking Studies

El-Azab et al. (2016) conducted a detailed investigation of the structural and vibrational properties of a similar quinazolinone derivative, including molecular docking studies. This research is significant for its implications in drug design, providing a basis for the understanding of molecular interactions and the development of compounds with potential therapeutic applications (El-Azab et al., 2016).

Mechanism of Action

The mechanism of action of this compound could be related to its trifluoromethyl group. Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals, and their biological activities are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

properties

IUPAC Name

2-[[3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F3N3O2S/c1-15-10-11-20(16(2)12-15)32-23(35)14-36-26-18(13-31)24(25-21(33-26)8-5-9-22(25)34)17-6-3-4-7-19(17)27(28,29)30/h3-4,6-7,10-12,24,33H,5,8-9,14H2,1-2H3,(H,32,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMNSFYADHHXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4C(F)(F)F)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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